N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a chlorobenzyl group and a tetrazole moiety, indicating its potential for biological activity. The molecular formula of this compound is C20H24ClN7O2, with a molecular weight of approximately 441.92 g/mol. It is primarily utilized in research settings, particularly in pharmacological studies due to its structural characteristics that may confer specific biological properties.
This compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed chemical information and availability for research purposes. Its classification includes:
The synthesis of N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves several key steps:
The molecular structure of N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can be represented using various structural formulas:
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl
CBIGOSNAVUPCPO-UHFFFAOYSA-N
The compound has a complex structure characterized by multiple functional groups, including:
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are generally conducted in controlled environments with careful monitoring of temperature and pH to ensure optimal yields and selectivity.
The mechanism of action for N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is not fully elucidated but is hypothesized based on its structural features:
Research into similar compounds suggests potential applications in treating neurological disorders or as anti-inflammatory agents due to their ability to modulate receptor activity.
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide exhibits several notable physical properties:
Key chemical properties include:
Relevant data on these properties can be sourced from chemical databases such as PubChem.
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5